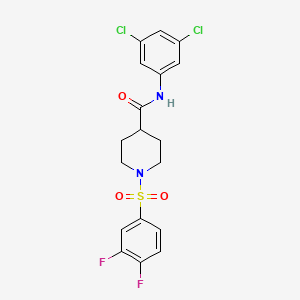
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is extensively used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.
作用機序
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a nucleoside that is released by cells in response to various stimuli. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP levels. By blocking the activity of the adenosine A1 receptor, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide prevents the inhibitory effects of adenosine on adenylate cyclase and increases intracellular cyclic AMP levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide depend on the specific physiological process being studied. In general, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is used to study the effects of adenosine A1 receptor blockade on cardiovascular function, neurotransmission, and inflammation. For example, studies have shown that N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can increase heart rate and blood pressure by blocking the inhibitory effects of adenosine on the sympathetic nervous system. N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can also increase the release of neurotransmitters such as dopamine and acetylcholine by blocking the inhibitory effects of adenosine on neurotransmitter release. Finally, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can reduce inflammation by blocking the inhibitory effects of adenosine on immune cell function.
実験室実験の利点と制限
The main advantage of using N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to selectively block the activity of this receptor and study its effects on different physiological processes. However, a limitation of using N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is that it is not a perfect antagonist and can have off-target effects on other adenosine receptors or other receptors altogether. Additionally, the effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can be influenced by factors such as dose, route of administration, and the specific experimental conditions.
将来の方向性
There are several future directions for research on N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide. One direction is to study the effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide on other physiological processes beyond cardiovascular function, neurotransmission, and inflammation. For example, studies could investigate the role of adenosine A1 receptor in pain perception, memory, and learning. Another direction is to develop more selective and potent antagonists of the adenosine A1 receptor that can be used in clinical settings. Finally, studies could investigate the effects of adenosine A1 receptor blockade in different disease models, such as cancer, diabetes, and neurodegenerative diseases.
合成法
The synthesis of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide involves several steps, starting with the reaction of 3,5-dichlorophenylacetonitrile with 3,4-difluorobenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to obtain the corresponding amine, which is then reacted with piperidine-4-carboxylic acid and sulfonyl chloride to form N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is extensively used in scientific research to study the role of adenosine A1 receptor in various physiological and pathological conditions. Adenosine receptors are involved in the regulation of many physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is a selective antagonist of the adenosine A1 receptor, which allows researchers to selectively block the activity of this receptor and study its effects on different physiological processes.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F2N2O3S/c19-12-7-13(20)9-14(8-12)23-18(25)11-3-5-24(6-4-11)28(26,27)15-1-2-16(21)17(22)10-15/h1-2,7-11H,3-6H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIRIHVACOHXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

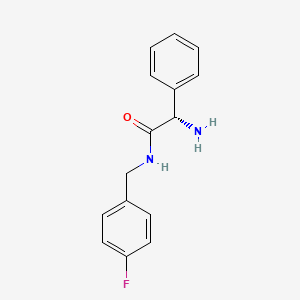
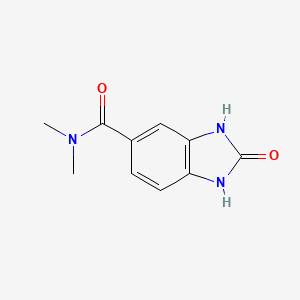
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)
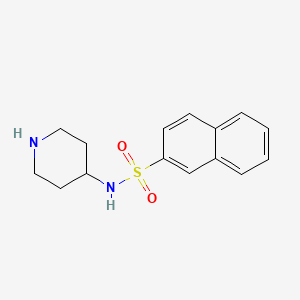

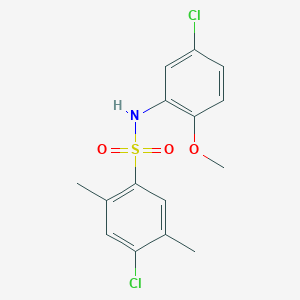
![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)
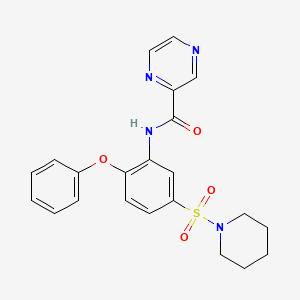
![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)
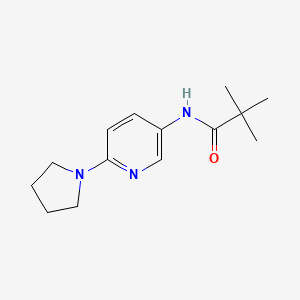
![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)
![2-chloro-N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-7-yl)-acetamide](/img/structure/B7518825.png)
